4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline is a chemical compound with the molecular formula C21H13Br2N and a molecular weight of 439.14 g/mol . This compound is characterized by the presence of a dibromovinyl group attached to a naphthalenyl ring, which is further connected to an isoquinoline moiety. It is a yellow solid at room temperature .
Vorbereitungsmethoden
The synthesis of 4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination of a naphthalene derivative followed by a coupling reaction with an isoquinoline derivative. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline involves its interaction with specific molecular targets. The dibromovinyl group is known to participate in electrophilic addition reactions, while the isoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-(2,2-Dibromovinyl)naphthalen-1-yl)isoquinoline include:
4-(2-(2,2-Dichlorovinyl)naphthalen-1-yl)isoquinoline: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
4-(2-(2,2-Difluorovinyl)naphthalen-1-yl)isoquinoline:
4-(2-(2,2-Diiodovinyl)naphthalen-1-yl)isoquinoline: Iodine atoms can significantly alter the compound’s reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C21H13Br2N |
---|---|
Molekulargewicht |
439.1 g/mol |
IUPAC-Name |
4-[2-(2,2-dibromoethenyl)naphthalen-1-yl]isoquinoline |
InChI |
InChI=1S/C21H13Br2N/c22-20(23)11-15-10-9-14-5-1-4-8-18(14)21(15)19-13-24-12-16-6-2-3-7-17(16)19/h1-13H |
InChI-Schlüssel |
LVNBOTGCTCUITA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CN=CC4=CC=CC=C43)C=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.